molecular formula C7H7NO2 B13799687 2-Methyl-5-nitrosophenol CAS No. 21565-00-4

2-Methyl-5-nitrosophenol

Cat. No.: B13799687
CAS No.: 21565-00-4
M. Wt: 137.14 g/mol
InChI Key: FNQIBGUYHSFQLO-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrosophenol is an organic compound with the molecular formula C7H7NO3 It is a derivative of phenol, characterized by the presence of a nitroso group (-NO) at the 5th position and a methyl group (-CH3) at the 2nd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrosophenol typically involves the nitrosation of 2-methylphenol (o-cresol). One common method is the copper-mediated nitrosation, where copper (II) bis (nitrosophenolato) complexes are used. The reaction is carried out under ambient conditions, and the copper plays a crucial role in both the formation and protection of the nitroso group .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using similar copper-mediated methods. The use of polymer-supported thiourea can help in stripping the copper from the complexes, enabling the isolation of the uncoordinated ligands .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitrosophenol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing

Properties

CAS No.

21565-00-4

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-methyl-5-nitrosophenol

InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(8-10)4-7(5)9/h2-4,9H,1H3

InChI Key

FNQIBGUYHSFQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=O)O

Origin of Product

United States

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